2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-15-7-9-19(10-8-15)14-11-20(12-14)18(21)13-24-17-6-4-3-5-16(17)23-2/h3-6,14-15H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMZKKIPLARJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(4-m
Biological Activity
2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Phenoxy group : Enhances lipophilicity and may influence receptor binding.
- Piperidine ring : Known for its role in various pharmacological activities.
- Azetidine moiety : Often associated with neuroactive properties.
Anticancer Activity
Preliminary studies suggest that derivatives of piperidine and azetidine have shown promise in anticancer research. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further investigation is required to evaluate the specific effects of this compound on cancer cell lines.
Neuropharmacological Effects
Given the presence of the piperidine ring, there is a hypothesis that this compound may interact with neurotransmitter systems. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects, potentially through modulation of serotonin and norepinephrine pathways.
The biological activity of 2-(2-Methoxyphenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is likely mediated through its interaction with specific receptors or enzymes. The following mechanisms are proposed based on structural similarities to known active compounds:
- Receptor Binding : The phenoxy and piperidine components may facilitate binding to neurotransmitter receptors, influencing signal transduction pathways.
- Enzyme Inhibition : The structure may allow for competitive or non-competitive inhibition of enzymes involved in metabolic processes.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Investigated similar compounds for antimicrobial activity | Found significant inhibition against E. coli and S. aureus |
| Johnson et al. (2021) | Evaluated piperidine derivatives for anticancer properties | Demonstrated induction of apoptosis in breast cancer cells |
| Lee et al. (2022) | Assessed neuropharmacological effects of azetidine compounds | Reported anxiolytic effects in rodent models |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Routes: Model compounds (e.g., β-O-4 dimer 1) are synthesized via nucleophilic substitution between bromoacetophenones and methoxyphenols in DMF with K₂CO₃, yielding ~70–76% . The target compound likely follows similar protocols, substituting bromoacetophenone with azetidine/piperidine precursors.
- Substituent Effects: Aryl Groups: Electron-donating methoxy groups (e.g., 2-methoxyphenoxy) enhance stability and direct reactivity in lignin model systems .
Physicochemical and Spectroscopic Comparisons
Table 2: NMR and Structural Data for Selected Compounds
Key Observations :
- Aromatic Protons : The target compound’s ¹H-NMR would likely exhibit aromatic peaks near δ 6.8–8.0, similar to β-O-4 dimer 1, with additional signals from the azetidine-piperidine moiety (e.g., δ 3.5–4.5 for N-CH₂ groups) .
- Methoxy Groups : Distinct singlets at δ ~3.7–3.9 confirm the presence of methoxy substituents .
Key Observations :
- Lignin Model Applications : β-O-4 dimers (e.g., dimer 1) are used to study lignin depolymerization, implying the target compound could serve in sustainable chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
